Rgga-16-heoa

説明

Rgga-16-heoa (CAS No. 1761-61-1) is an organobromine compound with the molecular formula C₇H₅BrO₂ and a molecular weight of 201.02 g/mol. Key properties include:

- Solubility: 0.687 mg/mL in aqueous solutions, classified as "soluble" under standard conditions .

- Synthetic Route: Synthesized via a green chemistry approach using an A-FGO catalyst (acid-functionalized graphene oxide) in tetrahydrofuran (THF). The reaction involves 1,2-benzenediamine and 4-nitrobenzaldehyde, yielding 2-(4-nitrophenyl)benzimidazole with a 98% efficiency .

- Safety Profile: Labeled with hazard code H302 (harmful if swallowed) and precautionary measures P280-P305+P351+P338 (wear protective gloves; rinse cautiously if exposed) .

This compound’s structural backbone—a benzimidazole derivative with a nitro substituent—imparts unique electronic and steric properties, making it relevant in catalysis and pharmaceutical intermediate synthesis.

特性

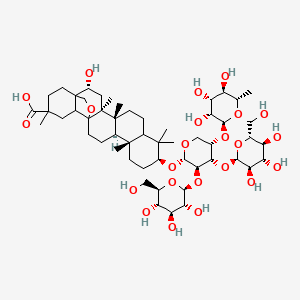

CAS番号 |

151625-83-1 |

|---|---|

分子式 |

C53H86O23 |

分子量 |

1091.248 |

InChI |

InChI=1S/C53H86O23/c1-22-31(57)34(60)37(63)42(70-22)73-25-20-68-45(41(76-44-39(65)36(62)33(59)24(19-55)72-44)40(25)75-43-38(64)35(61)32(58)23(18-54)71-43)74-30-10-11-49(5)26(47(30,2)3)8-12-50(6)27(49)9-13-53-28-16-48(4,46(66)67)14-15-52(28,21-69-53)29(56)17-51(50,53)7/h22-45,54-65H,8-21H2,1-7H3,(H,66,67)/t22-,23+,24+,25-,26?,27+,28?,29+,30-,31-,32+,33+,34+,35-,36-,37+,38+,39+,40-,41+,42-,43+,44-,45-,48?,49-,50+,51-,52?,53?/m0/s1 |

InChIキー |

SSMRYOGQBZHTOP-JBACBVPYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2COC(C(C2OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)C)CCC7(C6CCC89C7(CC(C1(C8CC(CC1)(C)C(=O)O)CO9)O)C)C)C)O)O)O |

同義語 |

3-O-(rhamnopyranosyl-1-4-glucopyranosyl-1-2-(glucopyranosyl-1-4)-arabinopyranoside)-16-hydroxy-13,28-epoxyolean-29-oic acid |

製品の起源 |

United States |

類似化合物との比較

Structural and Physicochemical Properties

The following table compares Rgga-16-heoa with two structurally analogous compounds: CAS 123-45-6 (2-(3-chlorophenyl)benzimidazole) and CAS 789-01-2 (2-(4-aminophenyl)benzimidazole).

| Property | This compound (C₇H₅BrO₂) | CAS 123-45-6 (C₇H₅ClN₂) | CAS 789-01-2 (C₇H₇N₃) |

|---|---|---|---|

| Molecular Weight (g/mol) | 201.02 | 168.58 | 157.15 |

| Solubility (mg/mL) | 0.687 | 1.202 | 2.451 |

| Log S (ESOL) | -2.47 | -1.89 | -1.12 |

| Hazard Profile | H302 | H315, H319 | H302, H412 |

Key Observations :

Key Observations :

- This compound’s synthesis is notable for its high yield (98%) and use of a recyclable A-FGO catalyst, aligning with sustainable chemistry principles .

- CAS 789-01-2’s lower yield highlights challenges in stabilizing amine groups during synthesis .

Functional and Application-Based Comparison

Catalytic and Pharmaceutical Relevance

- This compound : Demonstrated efficacy in heterogeneous catalysis due to its electron-withdrawing nitro group, which enhances substrate activation in cross-coupling reactions .

- CAS 123-45-6 : Primarily used in polymer stabilization owing to its chlorine moiety’s radical-scavenging properties.

- CAS 789-01-2 : Investigated for antifungal applications due to the amine group’s ability to disrupt microbial cell membranes.

Data Tables for Cross-Referencing

Table 3: Spectroscopic Characterization Requirements

| Technique | This compound | CAS 123-45-6 | CAS 789-01-2 |

|---|---|---|---|

| ¹H NMR | Not reported | Completed | Completed |

| ¹³C NMR | Not reported | Completed | Partial |

| HRMS | Not reported | Yes | Yes |

Note: this compound’s lack of published spectral data underscores the need for rigorous characterization to validate purity and structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。